4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms, making them interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide typically involves the reaction of triethyl orthoformate with appropriate amines in a one-pot synthesis . This method is advantageous due to its operational simplicity, higher product yields, and minimal waste generation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylamino pyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar one-pot reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide
Uniqueness
4-Amino-N,n,1-triethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its triethyl substitution enhances its solubility and reactivity compared to other similar pyrazole derivatives .
Biological Activity
4-Amino-N,N,1-triethyl-1H-pyrazole-3-carboxamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring with an amino group and a carboxamide functional group. This configuration contributes to its solubility and reactivity, making it a candidate for various biological assays.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cell proliferation across various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against HeLa cells and other cancer types, suggesting significant cytotoxic effects .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 12.07 |
Other Pyrazole Derivatives | Various (NCI-H23, etc.) | 0.08 - 73 |
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. It has been shown to reduce the release of TNF-alpha in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
Some studies have reported antimicrobial activity against both bacterial and fungal strains. The inhibition zone diameter for certain derivatives exceeded 15 mm, demonstrating their efficacy as antibacterial agents .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Tubulin Polymerization : Certain pyrazole derivatives disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest in the G2/M phase .
- Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting specific kinases involved in cytokine release .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their protective effects against oxidative stress .
Case Studies
A notable study evaluated a series of pyrazole compounds for their anticancer activity against various cell lines. The results indicated that modifications to the pyrazole structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Another research effort focused on the compound's ability to inhibit FGFRs (Fibroblast Growth Factor Receptors), which play a crucial role in tumor growth and metastasis. The study found that specific derivatives exhibited nanomolar activity against FGFRs and effectively suppressed cancer cell proliferation .
Properties
IUPAC Name |
4-amino-N,N,1-triethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-13(5-2)10(15)9-8(11)7-14(6-3)12-9/h7H,4-6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRVRZAYTQJFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N(CC)CC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.